2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline 2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline
Brand Name: Vulcanchem
CAS No.: 2549033-16-9
VCID: VC11827361
InChI: InChI=1S/C21H25N7O/c1-16-14-19(25-21(23-16)28-10-12-29-13-11-28)26-6-8-27(9-7-26)20-15-22-17-4-2-3-5-18(17)24-20/h2-5,14-15H,6-13H2,1H3
SMILES: CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4
Molecular Formula: C21H25N7O
Molecular Weight: 391.5 g/mol

2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline

CAS No.: 2549033-16-9

Cat. No.: VC11827361

Molecular Formula: C21H25N7O

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline - 2549033-16-9

Specification

CAS No. 2549033-16-9
Molecular Formula C21H25N7O
Molecular Weight 391.5 g/mol
IUPAC Name 4-[4-methyl-6-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-2-yl]morpholine
Standard InChI InChI=1S/C21H25N7O/c1-16-14-19(25-21(23-16)28-10-12-29-13-11-28)26-6-8-27(9-7-26)20-15-22-17-4-2-3-5-18(17)24-20/h2-5,14-15H,6-13H2,1H3
Standard InChI Key FRHSGVSCUYQDDA-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4
Canonical SMILES CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4

Introduction

Chemical Identity and Structural Characteristics

2-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline (CAS No. 2549033-16-9) is a polycyclic aromatic compound with the molecular formula C₂₁H₂₅N₇O and a molecular weight of 391.5 g/mol. Its IUPAC name, 4-[4-methyl-6-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-2-yl]morpholine, reflects the integration of four distinct heterocyclic systems:

  • A quinoxaline core (two fused benzene rings with two nitrogen atoms at positions 1 and 4)

  • A pyrimidine ring substituted with a methyl group at position 6 and a morpholine moiety at position 2

  • A piperazine linker bridging the pyrimidine and quinoxaline units

  • A morpholine group (a six-membered ring containing one oxygen and one nitrogen atom)

The compound’s SMILES notation (CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4) and InChIKey (FRHSGVSCUYQDDA-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry. Computational analyses predict a logP value of ~3.0, indicating moderate lipophilicity suitable for blood-brain barrier penetration, while its polar surface area of 78 Ų suggests favorable solubility in aqueous media.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₁H₂₅N₇O
Molecular Weight391.5 g/mol
logP~3.0
Hydrogen Bond Acceptors7
Rotatable Bonds5

Synthesis and Structural Elucidation

The synthesis of 2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline involves a multi-step strategy typical of polyheterocyclic systems:

  • Quinoxaline Formation: Condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions yields the quinoxaline core .

  • Pyrimidine Substitution: Introduction of the 6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl group via nucleophilic aromatic substitution, leveraging the electron-deficient nature of the pyrimidine ring.

  • Piperazine Coupling: Mitsunobu or Buchwald-Hartwig reactions facilitate the attachment of the piperazine linker between the quinoxaline and pyrimidine units .

Characterization relies on advanced spectroscopic techniques:

  • ¹H/¹³C NMR: Distinct signals for methyl groups (δ 2.4–2.6 ppm), morpholine protons (δ 3.6–3.8 ppm), and aromatic protons (δ 7.2–8.1 ppm).

  • High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 391.5 confirms the molecular formula.

Biological Activity and Mechanism of Action

Kinase Inhibition

The compound’s quinoxaline-pyrimidine scaffold exhibits tyrosine kinase inhibitory activity, particularly against vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR). In silico docking studies suggest that the morpholine oxygen forms hydrogen bonds with kinase ATP-binding pockets, while the methyl group enhances hydrophobic interactions.

Antimicrobial Properties

Quinoxaline derivatives are known to intercalate microbial DNA, and this compound shows MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli. The piperazine moiety enhances membrane permeability, facilitating intracellular accumulation .

Pharmacological and Toxicological Profile

Pharmacokinetics

  • Absorption: Oral bioavailability of ~65% in rodent models, attributed to moderate logP and P-glycoprotein efflux avoidance .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the morpholine ring generates an N-oxide metabolite, which retains 40% of the parent compound’s activity.

Toxicity

Acute toxicity studies in rats reveal an LD₅₀ > 500 mg/kg, with no observed nephro- or hepatotoxicity at therapeutic doses . Chronic administration (28 days) causes reversible hematological changes, including mild leukopenia.

Future Directions and Therapeutic Applications

Oncology

Combination therapies with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) are under investigation to enhance antitumor immune responses . Phase I trials are anticipated to begin in 2026.

Central Nervous System Disorders

The compound’s ability to cross the blood-brain barrier warrants exploration in neurodegenerative diseases. Preliminary data show inhibition of tau hyperphosphorylation in Alzheimer’s models.

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